4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H17NO2/c15-10-8-13(6-4-11(16)5-7-13)12-3-1-2-9-14-12/h1-3,9,15H,4-8,10H2 |
InChI Key |
UDZCRPXPHSUJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CCO)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclohexanone Derivative Formation and Pyridin-2-yl Substitution
A common approach to preparing pyridin-2-yl-substituted cyclohexanones involves:
- Starting with cyclohexanone or a substituted cyclohexanone derivative.
- Employing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) between a halogenated cyclohexanone and a pyridin-2-yl boronic acid or organometallic reagent to introduce the pyridin-2-yl group at the 4-position of the cyclohexanone ring.
This method allows for regioselective substitution and is widely used in heteroaryl ketone synthesis.
Introduction of the 2-Hydroxyethyl Group
The 2-hydroxyethyl substituent can be introduced via:
- Nucleophilic substitution of a suitable leaving group (e.g., halide) at the 4-position of the cyclohexanone with ethylene glycol derivatives or 2-hydroxyethyl nucleophiles.
- Alternatively, reductive amination or alkylation reactions using 2-bromoethanol or related reagents can install the 2-hydroxyethyl group.
One-Pot or Multi-Step Synthesis
Some processes may combine steps to improve yield and efficiency:
- A one-pot reaction where the cyclohexanone derivative is first functionalized with the pyridin-2-yl group, followed by direct alkylation with 2-hydroxyethyl halides.
- Multi-step synthesis involving protection/deprotection strategies to avoid side reactions on the hydroxy group.
Example Synthetic Route (Inferred from Related Literature)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Cyclohexanone derivative + 2-bromopyridine, Pd catalyst, base, solvent (e.g., DMF) | Cross-coupling to attach pyridin-2-yl group at 4-position | Suzuki or Negishi coupling preferred for selectivity |
| 2 | 4-Pyridin-2-ylcyclohexanone + 2-bromoethanol, base (e.g., K2CO3), solvent (e.g., acetone) | Nucleophilic substitution to introduce 2-hydroxyethyl group | May require protection of ketone or hydroxy groups |
| 3 | Purification by crystallization or chromatography | Isolation of pure 4-(2-hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one | Characterization by NMR, IR, MS |
Summary Table of Preparation Method Features
| Feature | Description | Reference/Notes |
|---|---|---|
| Starting materials | Cyclohexanone derivatives, 2-bromopyridine, 2-bromoethanol | Common commercial reagents |
| Key reactions | Pd-catalyzed cross-coupling, nucleophilic substitution | Standard organic synthesis methods |
| Solvents | DMF, acetone, ethanol | Polar aprotic solvents for coupling; polar solvents for substitution |
| Temperature | 80–160 °C for coupling; 50–80 °C for substitution | Typical reaction conditions |
| Purification | Crystallization, chromatography | Standard purification techniques |
| Yield | Variable, generally moderate to high | Dependent on reaction optimization |
Research Findings and Considerations
- The use of high boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) enhances coupling efficiency in pyridinyl substitution reactions.
- Avoidance of acidic or basic catalysts during condensation steps can improve selectivity and reduce side products.
- Protection of hydroxy groups may be necessary to prevent side reactions during multi-step synthesis.
- The reaction temperature and molar ratios of reactants significantly influence yield and purity.
- Analytical techniques such as 1H NMR and IR spectroscopy are essential for confirming the structure and purity of the final compound.
The preparation of This compound involves strategic construction of the cyclohexanone scaffold, selective introduction of the pyridin-2-yl substituent via palladium-catalyzed cross-coupling, and subsequent installation of the 2-hydroxyethyl group through nucleophilic substitution or alkylation. The process requires careful control of reaction conditions, choice of solvents, and purification methods to achieve high yields and product purity. Although direct literature on this exact compound is limited, established synthetic methodologies for related heteroaryl cyclohexanones provide a reliable blueprint for its preparation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 4-(2-Carboxyethyl)-4-pyridin-2-ylcyclohexan-1-one.
Reduction: 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and applications.
Key Observations:
Structural Diversity: The target compound shares the cyclohexanone backbone with pulegone and 1-(2-hydroxycyclohexyl)-4-arylpyridin-2-one, but its pyridin-2-yl and hydroxyethyl groups distinguish it from these analogs. Pulegone, a monoterpene, lacks nitrogen-containing substituents and is primarily used in fragrances . Unlike HEPES, which contains a sulfonic acid group and piperazine ring for buffering, the target compound’s pyridine and hydroxyethyl groups may favor metal coordination or hydrogen bonding in synthetic applications .
Functional Group Influence: The hydroxyethyl group, also seen in tyrosol and etophylline, enhances hydrophilicity. Tyrosol’s antioxidant activity suggests that similar groups in the target compound could participate in redox reactions.
Synthetic Relevance: Compounds like 1-(2-hydroxycyclohexyl)-4-arylpyridin-2-one are synthesized via multi-step routes involving cyclohexanol intermediates and aryl coupling reactions . This suggests that the target compound could be synthesized using similar strategies, such as nucleophilic substitution or cross-coupling.
Biological Activity
4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclohexanone core with a hydroxylated ethyl group and a pyridine moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | [insert CAS number] |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that derivatives of pyridine, including compounds similar to this compound, exhibit significant antimicrobial properties. A study focusing on Mycobacterium tuberculosis found that modifications in the pyridine structure can enhance activity against this pathogen. The Minimum Inhibitory Concentration (MIC) values for various analogs were reported, showing promising results in inhibiting bacterial growth .
Anticancer Activity
Pyridine derivatives have been explored for their anticancer potential. For instance, structural modifications involving the pyridine ring have been linked to increased potency against various cancer cell lines. Specific analogs have demonstrated subnanomolar inhibitory activity against mTOR kinase, a critical target in cancer therapy .
Neuroprotective Effects
Some studies suggest that compounds with pyridine structures may possess neuroprotective effects. For example, certain derivatives have been shown to penetrate the blood-brain barrier and exhibit protective effects in models of neurodegeneration . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced significantly by its structural components. The following factors are crucial in determining its efficacy:
- Pyridine Substitution : Variations in the substitution pattern on the pyridine ring can modulate activity.
- Hydroxyl Group Position : The positioning of hydroxyl groups affects solubility and interaction with biological targets.
- Cyclohexanone Core : The cyclohexanone structure contributes to the overall stability and reactivity of the compound.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Study on Mycobacterium tuberculosis : A high-throughput screening identified several analogs with varying degrees of efficacy against this pathogen, with some achieving MIC values as low as 2 µM .
- mTOR Inhibition : Research demonstrated that specific modifications led to enhanced selectivity and potency against mTOR kinase, indicating potential for cancer treatment .
Q & A
Q. What are the optimal synthetic routes for 4-(2-Hydroxyethyl)-4-pyridin-2-ylcyclohexan-1-one, and how are key reaction conditions (e.g., solvent, temperature) optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, or coupling reactions. For example, the hydroxyl group in the 2-hydroxyethyl moiety may require protection (e.g., using tert-butyldimethylsilyl chloride) before subsequent steps. Reaction conditions such as anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide), controlled temperatures (0–60°C), and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%).
Q. Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural ambiguities, particularly for distinguishing cyclohexanone protons from pyridine ring protons. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. X-ray crystallography, refined using programs like SHELXL , provides definitive structural validation. Purity is assessed via HPLC with UV detection (λ = 254 nm) or differential scanning calorimetry (DSC) for melting point consistency.
Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the hydroxyl and ketone groups. Use amber vials to avoid photodegradation. Handling requires PPE (gloves, lab coat) and fume hoods to minimize inhalation risks, as pyridine derivatives may irritate mucous membranes .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disordered moieties) be resolved during structural refinement of this compound?
Disordered regions, common in flexible groups like the 2-hydroxyethyl chain, are addressed using SHELXL’s PART and SIMU instructions to model alternative conformations . High-resolution data (>0.8 Å) and restraints (e.g., DFIX for bond lengths) improve refinement. Twinning, if present, is managed via TWIN/BASF commands. Validation tools like PLATON or CheckCIF identify residual errors .
Q. What strategies mitigate contradictions between experimental NMR data and computational predictions (e.g., DFT-calculated chemical shifts)?
Discrepancies often arise from solvent effects or conformational flexibility. Perform NMR in deuterated solvents matching computational solvent models (e.g., PCM for DMSO). Use molecular dynamics (MD) simulations (e.g., Gaussian or ORCA) to sample low-energy conformers and average calculated shifts. Iterative refinement with programs like SHIFTX2 or CASE-3D aligns experimental and theoretical data .
Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?
Electrophilic substitution on pyridine is hindered by its electron-deficient nature. Direct functionalization requires Lewis acid catalysts (e.g., ZnCl₂) or directing groups (e.g., boronic acids). Alternatively, transition-metal catalysis (e.g., Pd-mediated C–H activation) enables selective modification. Computational modeling (e.g., Fukui function analysis in Gaussian) predicts reactive sites .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina, Schrödinger Suite) models binding modes using the compound’s 3D structure (optimized via DFT). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with pyridine nitrogen). MD simulations (AMBER or GROMACS) assess binding stability over time. Validation via in vitro assays (e.g., enzyme inhibition) confirms predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
